molecular formula C16H14N4O3S B584439 Defluoro Flumazenil Isothiocyanate CAS No. 954107-48-3

Defluoro Flumazenil Isothiocyanate

Cat. No. B584439
M. Wt: 342.373
InChI Key: HNQZCUNPKHMCQJ-UHFFFAOYSA-N
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Description

Defluoro Flumazenil Isothiocyanate is a chemical compound with the molecular formula C16H14N4O3S and a molecular weight of 342.4 . Its chemical name is Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate .


Synthesis Analysis

The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . A more sustainable method of isothiocyanate synthesis has been developed that uses isocyanides, elemental sulfur, and amines .


Molecular Structure Analysis

The molecular structure of Defluoro Flumazenil Isothiocyanate consists of an isothiocyanate group attached to a benzodiazepine ring . The benzodiazepine ring is a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Isothiocyanates, including Defluoro Flumazenil Isothiocyanate, can be synthesized from amines and phenyl chlorothionoformate . A more sustainable method involves the use of isocyanides, elemental sulfur, and amines .


Physical And Chemical Properties Analysis

Defluoro Flumazenil Isothiocyanate has a molecular weight of 342.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Defluoridation Techniques

Research into defluoridation techniques is significant due to the widespread issue of fluoride contamination in groundwater, affecting over 200 million people globally. Adsorption is the most common defluoridation technique, but it faces challenges such as efficiency, sorbate disposal, and the continuous supply of efficient sorbates. Membrane processes, while efficient, are not economical for developing communities, highlighting the need for further research into cost-effective defluoridation methods (Vithanage & Bhattacharya, 2015).

Isothiocyanate in Bioconjugation

Isothiocyanate, especially fluorescein isothiocyanate (FITC), is widely used for labeling biomolecules due to its reaction with lysine residues of proteins to provide a chemically stable thiourea linkage. However, the diversification of isothiocyanate-based reagents is limited by the lack of mild conditions for isothiocyanate generation and their poor stability. Inspired by plant biological processes, a safe and biocompatible method was reported for the in situ formation of isothiocyanate conjugates from a glucosinolate precursor, which could have implications for fluorescence labeling in scientific research (Fredy et al., 2019).

Flumazenil and Its Derivatives

Flumazenil is known for its application in reversing benzodiazepine overdose, but its clinical advantage has been questioned due to associated serious adverse events (SAEs). The risk of SAEs with flumazenil use highlights the importance of careful consideration in its application, which could be relevant when considering derivatives like defluoro flumazenil for research purposes (Penninga et al., 2016).

properties

IUPAC Name

ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZCUNPKHMCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659485
Record name Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoro Flumazenil Isothiocyanate

CAS RN

954107-48-3
Record name Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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